BenchChemオンラインストアへようこそ!

6,8-Diprenylgenistein

Osteogenesis Bone Metabolism Structure-Activity Relationship

This dual-prenylated isoflavone (C6/C8 isoprenyl substitution) is essential for assays requiring enhanced lipophilicity (XLogP3 ~7.0) and distinct target engagement. Non-prenylated or mono-prenylated genistein analogs fail to replicate PTP1B allosteric inhibition (IC₅₀ ≈1 μM), HIV-1 protease activity, or osteoblast proliferation effects. Procure 6,8-Diprenylgenistein for reliable SAR studies and antimicrobial screening.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 51225-28-6
Cat. No. B157589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Diprenylgenistein
CAS51225-28-6
Synonyms6,8-diprenylgenistein
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
InChIInChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3
InChIKeyUCHYSPNEUSDFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Diprenylgenistein (CAS 51225-28-6): A Diprenylated Isoflavone with Quantifiable Multitarget Differentiation


6,8-Diprenylgenistein (6,8-DG) is a prenylated isoflavone distinguished by dual isoprenyl groups at the C6 and C8 positions of the genistein A-ring [1]. First isolated from Derris scandens and Erythrina senegalensis, the compound exhibits a unique substitution pattern (C25H26O5; MW 406.47) that confers enhanced lipophilicity (XLogP3 ~7.0) and distinct protein-binding properties relative to non-prenylated or mono-prenylated analogs [2]. Documented biological activities include enzyme inhibition (PTP1B, HIV-1 protease), anti-obesity effects, antimicrobial action, and suppression of VEGF-A-induced lymphangiogenesis [3].

Why 6,8-Diprenylgenistein Cannot Be Replaced by Unprenylated or Mono-Prenylated Genistein Analogs


Prenylation profoundly alters the pharmacological profile of genistein derivatives. Unprenylated genistein exhibits negligible osteoblast proliferation and lacks activity against PTP1B, HIV-1 protease, or lymphangiogenesis at comparable concentrations [1]. Mono-prenylation at C6 paradoxically reduces UMR 106 cell proliferation relative to genistein, while C8-prenylation enhances growth but fails to match the dual-prenyl configuration's broader target engagement [2]. This divergence in potency and selectivity renders generic substitution scientifically invalid; the dual isoprenyl motif is a non-negotiable structural requirement for the compound's characteristic multitarget inhibition profile [3].

Quantitative Differentiation of 6,8-Diprenylgenistein: Head-to-Head and Cross-Study Comparisons


6,8-Diprenylgenistein vs. Genistein and 6-/8-Mono-Prenyl Analogs: Osteoblast Proliferation and ALP Activity in UMR 106 Cells

In UMR 106 osteoblast-like cells, unsubstituted genistein failed to stimulate cell growth, whereas 6,8-diprenylgenistein-treated cells exhibited greater proliferation than those treated with 6-prenylgenistein at all tested concentrations [1]. For alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, both 8-prenylgenistein and 6,8-diprenylgenistein induced significant increases at 10⁻¹⁰ M after 48 hours, while 6-prenylgenistein and genistein did not [2].

Osteogenesis Bone Metabolism Structure-Activity Relationship

6,8-Diprenylgenistein Outperforms Ursolic Acid in PTP1B Inhibition: Sub-Micromolar Allosteric Targeting

6,8-Diprenylgenistein inhibits recombinant protein tyrosine phosphatase 1B (PTP1B) with sub-micromolar potency (IC₅₀ ≈ 1 μM) via non-competitive kinetics, outperforming the reference inhibitor ursolic acid by a factor of six [1]. Molecular dynamics simulations confirm that dual C-prenyl chains engage an aromatic clamp in the allosteric α3/α7 pocket (Phe196/Phe280), locking the WPD loop in an open, inactive conformation [1].

Diabetes Obesity Enzyme Inhibition

6,8-Diprenylgenistein vs. Glabridin: pH-Enhanced Antimicrobial Activity Against Listeria monocytogenes

In vitro MIC values for both 6,8-diprenylgenistein and glabridin against Listeria monocytogenes ranged from 0.8 to 12.5 μg/mL across temperatures from 10°C to 37°C [1]. However, at pH 5 (relevant for acidic food matrices), 6,8-diprenylgenistein exhibited markedly enhanced growth inhibitory and bactericidal activity relative to neutral pH, a pH-dependent boost that was less pronounced for glabridin [2]. Conversely, glabridin maintained more stable activity at reduced temperatures [2].

Food Preservation Antimicrobial Natural Preservatives

6,8-Diprenylgenistein as the Most Potent HIV-1 Protease Inhibitor Among Eight Prenylated Isoflavonoids

Among eight prenylated isoflavonoids isolated from Erythrina senegalensis, 6,8-diprenylgenistein (compound 8) demonstrated the most potent inhibition of HIV-1 protease, with an IC₅₀ of 0.5 μM [1]. The dose-dependent inhibitory activity ranged from 0.5 to 30.0 μM across the series, with the dual C6/C8 prenyl configuration and 4′-hydroxy group identified as key potency determinants .

HIV Antiviral Protease Inhibition

Anti-Obesity Efficacy of 6,8-Diprenylgenistein in High-Fat Diet Mice: Dose-Dependent Body Weight Reduction and Lipase Inhibition

In high-fat diet (HFD)-induced obese C57BL/6J mice, oral administration of 6,8-diprenylgenistein at 10 mg/kg and 30 mg/kg for 6 weeks significantly reduced body weight gain relative to HFD controls (5.25 g and 5.13 g vs. 7.81 g, respectively) [1]. The compound also decreased epididymal fat pad weight, lowered food efficiency ratio, and inhibited pancreatic lipase activity, reducing dietary fat absorption [2]. No comparator compound was tested in parallel; this evidence is class-level inference.

Obesity Metabolic Disorders Lipid Metabolism

6,8-Diprenylgenistein Suppresses VEGF-A-Induced Lymphangiogenesis and Lymph Node Metastasis In Vivo

6,8-Diprenylgenistein inhibits VEGF-A-induced proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) in vitro. In an oral cancer sentinel lymph node (OCSLN) mouse model, 6,8-DG significantly reduced VEGF-A-stimulated lymphatic vessel formation and suppressed lymph node metastasis [1]. Mechanistically, the compound disrupts VEGF-A/VEGFR-2 binding and downregulates downstream FAK/PI3K/AKT/ERK signaling [2]. No direct comparator compound was evaluated; this is class-level evidence.

Cancer Metastasis Lymphangiogenesis Oral Cancer

High-Impact Application Scenarios for 6,8-Diprenylgenistein (CAS 51225-28-6) Supported by Quantitative Evidence


Bone Metabolism and Osteoporosis Research: Differentiation from Genistein Analogs

Use 6,8-diprenylgenistein as a positive control or tool compound in osteoblast proliferation and differentiation assays (e.g., ALP activity, mineralization). The compound's superior activity over genistein and 6-prenylgenistein [1] enables precise structure-activity relationship (SAR) studies on prenylation effects.

PTP1B-Targeted Antidiabetic/Anti-Obesity Drug Discovery

Employ 6,8-diprenylgenistein as a reference allosteric PTP1B inhibitor with sub-micromolar potency (IC₅₀ ≈ 1 μM) and 6-fold superiority over ursolic acid [1]. Its non-competitive, allosteric mechanism provides a distinct pharmacological profile for screening and validation studies.

Natural Food Preservative Development for Acidic Products

Formulate 6,8-diprenylgenistein into antimicrobial coatings or additives for low-pH foods (pH ~5), where its growth inhibitory and bactericidal activity against Listeria monocytogenes is significantly enhanced relative to glabridin [1]. The compound's broad MIC range (0.8-12.5 μg/mL) supports dose optimization.

HIV-1 Protease Inhibitor Screening and Antiviral Research

Utilize 6,8-diprenylgenistein as a benchmark prenylated isoflavonoid inhibitor of HIV-1 protease (IC₅₀ = 0.5 μM) [1]. Its superior potency among eight structurally related compounds justifies its selection as a lead scaffold for antiviral development.

In Vivo Lymphangiogenesis and Cancer Metastasis Models

Administer 6,8-diprenylgenistein to investigate VEGF-A/VEGFR-2-mediated lymphatic vessel formation and sentinel lymph node metastasis in oral cancer or other tumor models [1]. The compound's validated in vivo efficacy supports its use as a chemical probe for metastasis studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Diprenylgenistein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.